Product packaging for D-Tryptophan, N-L-phenylalanyl-(Cat. No.:CAS No. 66421-20-3)

D-Tryptophan, N-L-phenylalanyl-

Cat. No.: B13099147
CAS No.: 66421-20-3
M. Wt: 351.4 g/mol
InChI Key: JMCOUWKXLXDERB-FUHWJXTLSA-N
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Description

D-Tryptophan, N-L-phenylalanyl- is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Tryptophan, N-L-phenylalanyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Tryptophan, N-L-phenylalanyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O3 B13099147 D-Tryptophan, N-L-phenylalanyl- CAS No. 66421-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66421-20-3

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18+/m0/s1

InChI Key

JMCOUWKXLXDERB-FUHWJXTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N

Origin of Product

United States

Fundamental Principles of Stereochemistry in Dipeptides and Modified Amino Acid Conjugates

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of peptide chemistry. numberanalytics.com Amino acids, the building blocks of peptides, are chiral molecules (with the exception of glycine), existing as non-superimposable mirror images known as enantiomers. unacademy.comrsc.org These are designated as either L- (levorotatory) or D- (dextrorotatory) forms. biorxiv.org

D-Tryptophan, N-L-phenylalanyl- is a heterochiral dipeptide, specifically a D-L configuration. This is distinct from homochiral dipeptides, which would be either L-L or D-D. The introduction of a D-amino acid fundamentally alters the peptide's conformational landscape. The Ramachandran plot, which illustrates the sterically allowed torsional angles (phi, φ, and psi, ψ) of the peptide backbone, is inverted for a D-residue compared to an L-residue. This means that D-amino acids favor backbone conformations that are energetically disallowed for L-amino acids, thereby inducing specific local structures, such as turns, that can dramatically influence the peptide's global three-dimensional shape. lifetein.com

Synthetic Methodologies for D Tryptophan, N L Phenylalanyl and Analogues

Chemical Synthesis Approaches with Emphasis on Stereocontrol

The chemical synthesis of dipeptides like D-Tryptophan, N-L-phenylalanyl- hinges on the controlled formation of an amide bond between the constituent amino acids. A critical challenge in this process is the preservation of the specific stereochemistry at the alpha-carbons of both D-Tryptophan and L-Phenylalanine.

Dipeptide Coupling Reactions and Protecting Group Strategies

The formation of the peptide bond between D-Tryptophan and L-Phenylalanine is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid and the protection of other reactive functional groups to prevent unwanted side reactions. youtube.commasterorganicchemistry.com

Dipeptide Coupling Reactions: The process typically involves activating the carboxyl group of the N-terminally protected L-Phenylalanine, which then reacts with the free amino group of the C-terminally protected D-Tryptophan. A common method for this activation is the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC). DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the other amino acid. masterorganicchemistry.commdpi.com To minimize side reactions like the formation of N-acylurea and to reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. peptide.com

Protecting Group Strategies: Protecting groups are essential to temporarily mask reactive moieties, ensuring that the peptide bond forms selectively between the desired amino and carboxyl groups. jocpr.com The choice of protecting groups is governed by the "orthogonality" principle, which dictates that each protecting group can be removed under specific conditions without affecting the others. jocpr.comiris-biotech.de

α-Amino Protection: For the N-terminal amino acid (L-Phenylalanine), common protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile. iris-biotech.deresearchgate.net The Boc group is typically removed with acids like trifluoroacetic acid (TFA), while Fmoc is removed using a base such as piperidine. masterorganicchemistry.compeptide.com

α-Carboxyl Protection: The C-terminal amino acid's carboxyl group (D-Tryptophan) is often protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent it from reacting. masterorganicchemistry.com

Side-Chain Protection: The indole (B1671886) ring of Tryptophan is susceptible to oxidation and modification during synthesis, particularly during the acidic cleavage of other protecting groups. peptide.com To mitigate this, the indole nitrogen can be protected, for instance, with a Boc group [Fmoc-Trp(Boc)-OH], which enhances stability. peptide.com The Boc group on the tryptophan side chain is cleaved by TFA, proceeding through an indole-carboxy intermediate that protects the side chain from alkylation before decarboxylating. peptide.com

The following table summarizes common protecting groups used in peptide synthesis.

Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-Amino Grouptert-ButyloxycarbonylBocStrong Acid (e.g., TFA)
α-Amino Group9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
α-Carboxyl GroupMethyl Ester-OMeSaponification
α-Carboxyl GroupBenzyl Ester-OBnHydrogenolysis
Tryptophan Side Chain (Indole)tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)
Tryptophan Side Chain (Indole)FormylForHF or other cleavage reagents

This table presents a selection of common protecting groups and their typical cleavage conditions relevant to dipeptide synthesis. masterorganicchemistry.comiris-biotech.deresearchgate.netpeptide.com

Asymmetric Synthesis of D-Tryptophan and L-Phenylalanine Building Blocks

The stereochemical integrity of the final dipeptide relies on the availability of enantiomerically pure starting materials. Several asymmetric synthesis methods have been developed to produce optically pure D-Tryptophan and L-Phenylalanine.

D-Tryptophan: A notable method for synthesizing optically active tryptophan derivatives is the Schöllkopf method, which utilizes a chiral auxiliary derived from valine. L-valine, which is inexpensive, can be used to prepare the auxiliary needed for the synthesis of D-tryptophan isomers. Another powerful technique is the palladium-mediated heteroannulation reaction, which has been used for the large-scale synthesis of optically pure 6-methoxy-D-tryptophan. Asymmetric synthesis of α-alkylated tryptophan derivatives has also been achieved by the alkylation of a hexahydropyrroloindole intermediate, a method that can be applied to both L- and D-tryptophan series.

L-Phenylalanine: The Schöllkopf bislactim ether method is also a versatile approach for the asymmetric synthesis of non-proteinogenic α-amino acids, including L-phenylalanine analogues. oup.com This method involves the diastereoselective alkylation of a bislactim ether auxiliary, achieving high chemical yield and optical purity. oup.com Additionally, photoredox-mediated processes represent a modern approach for the asymmetric synthesis of various unnatural α-amino acids. rsc.org

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable stereospecificity, making them ideal for the synthesis of chiral molecules like D-Tryptophan, N-L-phenylalanyl-.

Biocatalytic Production of D-Tryptophan and D-Phenylalanine

Enzymatic routes have been established for the efficient production of both D- and L-amino acids, including the constituent parts of the target dipeptide.

Biocatalytic Production of D-Tryptophan: D-Tryptophan and its derivatives, which are important precursors for pharmaceuticals, can be synthesized using one-pot biocatalytic processes. acs.orgnih.gov One such process couples the synthesis of L-tryptophan from indole using tryptophan synthase (TrpS) with a stereoinversion cascade. acs.org This cascade uses an L-amino acid deaminase to convert the L-enantiomer to an intermediate which is then transaminated by an engineered D-aminotransferase to yield the desired D-tryptophan derivative with high enantiomeric excess. acs.orgnih.gov Another approach involves using organisms that produce tryptophanase to selectively degrade L-tryptophan from a racemic D,L-tryptophan mixture, thereby enriching the D-enantiomer. google.com

Biocatalytic Production of L-Phenylalanine: Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid but can be used in the reverse reaction for the asymmetric amination of cinnamic acids to produce L-phenylalanine and its analogues. frontiersin.orgnih.gov Multi-enzyme cascade systems have also been designed to convert L-phenylalanine into other high-value chiral chemicals. researchgate.net For large-scale production, whole-cell biocatalysts using engineered E. coli strains have been developed for the efficient production of L-phenylalanine. acs.org

The table below highlights key enzymes and their roles in the biocatalytic production of the amino acid building blocks.

Target Amino AcidEnzyme(s)Role/MechanismReference(s)
D-Tryptophan Tryptophan Synthase, L-Amino Acid Deaminase, D-AminotransferaseMulti-enzyme cascade for stereoinversion from L-Trp. acs.orgnih.gov
D-Tryptophan TryptophanaseSelective degradation of L-Trp from a racemic mixture. google.com
L-Phenylalanine Phenylalanine Ammonia Lyase (PAL)Asymmetric hydroamination of cinnamic acid derivatives. frontiersin.orgnih.gov
L-Phenylalanine L-Aspartate Aminotransferase (AAT)Transamination between phenylpyruvate and L-aspartate. kent.ac.uk

Enzyme-Mediated Peptide Bond Formation for Dipeptide Assembly

Enzymes, particularly proteases, can catalyze the formation of peptide bonds under specific, kinetically controlled conditions. nih.gov This approach can offer high selectivity and avoid the need for extensive protecting group strategies. The synthesis of a dipeptide can be optimized by controlling factors such as the choice of enzyme (e.g., chymotrypsin, papain), pH, and the concentration of the nucleophile. nih.gov An unconventional mechanism for peptide synthesis has also been reported using the enzyme DltA, which belongs to the superfamily of adenylate-forming enzymes. nih.govresearchgate.net This process involves the enzymatic formation of an S-acyl-cysteine intermediate, followed by a spontaneous chemical S→N acyl transfer to form the peptide bond. nih.govresearchgate.net

Derivatization Strategies for Targeted Molecular Modification and Functionalization

The modification of the D-Tryptophan, N-L-phenylalanyl- scaffold can be used to enhance its properties or to introduce new functionalities for specific applications, such as in the development of molecular probes or therapeutic agents. nih.gov

Strategies for molecular modification can involve altering the peptide backbone or, more commonly, functionalizing the side chains of the amino acid residues. For instance, tryptophan analogues with useful photophysical properties have been synthesized to serve as fluorescent probes for studying protein structure and dynamics. acs.org Derivatization can also be used to improve the biological properties of peptides, such as their stability against enzymatic degradation or their binding affinity to a target. nih.gov

An example of functionalization is the targeted glycosylation of peptides, which can be achieved using engineered enzymes. acs.org This modification can improve a peptide's bioavailability, stability, and receptor binding strength. acs.org Another approach involves incorporating the dipeptide into a larger structure, such as modifying the β-turn region of a cyclic peptide like gramicidin (B1672133) S, which has been shown to be effective at altering biological activity. acs.org

Development of Analytical Derivatization Protocols

The analysis of dipeptides such as D-Tryptophan, N-L-phenylalanyl- often requires derivatization to enhance their volatility and thermal stability for techniques like gas chromatography-mass spectrometry (GC-MS). Silylation is a common and effective method to achieve this.

Silylation for GC-MS Analysis

A prevalent derivatization reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or its analogue, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. The derivatization process typically involves heating the dipeptide with the silylating agent, often in the presence of a catalyst like pyridine, to ensure complete reaction with the active hydrogens on the amino and carboxyl groups, as well as the indole nitrogen of the tryptophan residue.

For instance, a typical protocol might involve dissolving the dipeptide in a suitable solvent, adding the silylating reagent, and heating the mixture at a specific temperature for a set duration to ensure complete derivatization. The resulting derivatives can then be directly injected into the GC-MS system for separation and identification based on their retention times and mass fragmentation patterns.

Table 1: Comparison of Silylating Reagents for Derivatization

ReagentDerivativeKey AdvantagesTypical Reaction Conditions
MSTFATrimethylsilyl (TMS)Good volatility, well-established libraries60-100°C for 30-60 minutes
MTBSTFAtert-Butyldimethylsilyl (TBDMS)Increased stability of derivatives60-100°C for 30-60 minutes

The choice of derivatization reagent can influence the chromatographic behavior and mass spectral fragmentation, providing different analytical advantages.

Synthesis of Conjugates and Probes for Biochemical Investigations

The synthesis of D-Tryptophan, N-L-phenylalanyl- and its analogs for use as biochemical probes or in conjugate studies generally employs solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides like D-Tryptophan, N-L-phenylalanyl-. bachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.cominflibnet.ac.in The most prevalent strategy is the Fmoc/tBu approach. mdpi.com

The synthesis would commence by attaching the C-terminal amino acid, in this case, a protected L-phenylalanine derivative, to a suitable resin (e.g., Wang or Rink amide resin). mdpi.com The N-terminal protecting group of the resin-bound phenylalanine, typically the fluorenylmethyloxycarbonyl (Fmoc) group, is then removed using a weak base like piperidine. mdpi.comacs.org Subsequently, the next amino acid, a protected D-tryptophan derivative (e.g., Fmoc-D-Trp(Boc)-OH), is activated and coupled to the free amino group of the phenylalanine on the resin. The indole side chain of tryptophan is often protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. mdpi.com

Table 2: Common Coupling Reagents for SPPS of Trp-Phe Dipeptides

Coupling ReagentAbbreviationActivatorKey Features
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHOBtHigh efficiency, low racemization. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUHOBtSimilar to HBTU, very efficient. peptide.com
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOP-Particularly effective for sterically hindered couplings. peptide.combachem.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATU-Fast coupling rates. acs.orgbachem.com

This cycle of deprotection and coupling is repeated until the desired dipeptide is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive residues like tryptophan. acs.org The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org

Solution-Phase Synthesis

While less common for routine synthesis, solution-phase methods can also be employed. wikipedia.org This approach involves coupling the protected amino acids in a suitable organic solvent. The key steps include the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of the other. Purification of intermediates is required after each step. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization, are classic coupling agents used in solution-phase synthesis. peptide.com

Synthesis of Analogs and Conjugates

The synthesis of analogs of D-Tryptophan, N-L-phenylalanyl- often involves the incorporation of non-natural or modified amino acids. For instance, fluorescent probes can be created by coupling a fluorophore to either the N-terminus, the C-terminus, or a side chain of the dipeptide. A study on tryptophan-containing dipeptide derivatives explored various modifications to create antagonists for the formyl peptide receptor 1. rsc.org Similarly, conjugating the dipeptide to other molecules, such as peptide nucleic acids (PNAs), can be achieved using established bioconjugation techniques to investigate molecular interactions and self-assembly properties.

Analysis of Non-Covalent Interactions Governing Binding Events

The binding of D-Tryptophan, N-L-phenylalanyl- to various molecular partners is primarily driven by a combination of non-covalent forces. These interactions, though individually weak, collectively contribute to the stability and specificity of the binding event. The aromatic residues are particularly significant contributors to these interactions. nih.gov

Hydrogen bonds are crucial in defining the conformation and interaction patterns of peptides. In systems involving D-Tryptophan, N-L-phenylalanyl-, the amide backbone provides both hydrogen bond donors (N-H) and acceptors (C=O). Furthermore, the indole nitrogen of the tryptophan side chain can act as a hydrogen bond donor. ias.ac.inmdpi.com

Crystal structure analyses of peptides containing tryptophan and phenylalanine reveal that intermolecular hydrogen bonds often dictate the packing in the solid state. For instance, in model peptides, hydrogen bonds between the amide backbone units are common, leading to the formation of structures like β-sheets. ias.ac.in The orientation of the peptide is significantly influenced by these hydrogen bonding networks, which often adopt a head-to-tail arrangement involving the N-terminal amino group and the C-terminal carboxylate group in zwitterionic dipeptides. researchgate.net The specific D-L configuration of D-Tryptophan, N-L-phenylalanyl- will influence the geometry of these hydrogen bonds compared to peptides composed solely of L- or D-amino acids.

The aromatic side chains of tryptophan and phenylalanine are key to the molecular recognition properties of this dipeptide. These residues can engage in several types of non-covalent interactions, including π-π stacking and cation-π interactions. nih.gov

π-π Stacking: This interaction occurs between the aromatic rings of the tryptophan and phenylalanine residues, or between these residues and another aromatic molecule. The strength and geometry of these interactions are dependent on the relative orientation of the rings. Studies on model peptides have shown that Trp-Phe interactions can be stabilizing, with a face-to-edge geometry often being the most favorable. rsc.org The interaction energy of a Trp-Phe pair has been found to be more significant than that of Phe-Phe or Tyr-Phe pairs. rsc.org

Cation-π Interactions: The electron-rich indole ring of tryptophan can interact favorably with cations. This type of interaction is important in various biological systems and contributes to the binding affinity of tryptophan-containing peptides for positively charged species. nih.gov

The relative strength of aromatic interactions involving phenylalanine has been shown to follow the order Trp > Phe > Tyr, highlighting the significant role of the tryptophan residue in these interactions. rsc.org

Both hydrophobic and electrostatic forces play a significant role in the binding of D-Tryptophan, N-L-phenylalanyl-. The aromatic side chains are large and nonpolar, contributing to hydrophobic interactions when binding in an aqueous environment. nih.gov The expulsion of water molecules from the binding interface provides a favorable entropic contribution to the binding energy.

Electrostatic interactions also play a crucial role. The aromatic rings possess a quadrupole moment, allowing for electrostatic interactions with polar groups. nih.gov Furthermore, the terminal amino and carboxyl groups of the dipeptide are typically charged at physiological pH, enabling strong electrostatic interactions with complementary charged species. The combination of a positive charge from a protonated amine and the aromatic side chains can lead to enhanced binding with certain receptors. rsc.org

Interaction TypeContributing ResiduesSignificance in Binding
Hydrogen Bonding Amide backbone, Trp indole N-HDictates conformation and packing
π-π Stacking Phe and Trp aromatic ringsStabilizes complexes with other aromatics
Cation-π Trp indole ringBinds to cationic species
Hydrophobic Effect Phe and Trp side chainsDrives binding in aqueous media
Electrostatic Terminal amino and carboxyl groups, aromatic quadrupolesContributes to binding affinity and specificity

Host-Guest Chemistry with Supramolecular Receptors

The unique structural features of D-Tryptophan, N-L-phenylalanyl- make it an interesting guest molecule for various supramolecular hosts. These hosts can selectively bind the dipeptide through a combination of the non-covalent interactions discussed above.

Cucurbiturils are a family of macrocyclic host molecules with a hydrophobic cavity and polar portals. They are known to bind aromatic and cationic guests with high affinity in aqueous solutions. Cucurbit rsc.orguril (CB rsc.org), for example, has shown a high affinity for dipeptides containing phenylalanine, with binding constants exceeding 10^7 M⁻¹. rsc.org The binding is often driven by the inclusion of the aromatic side chain into the cavity, along with interactions between the protonated N-terminus and the carbonyl portals of the cucurbituril. rsc.org The sequence of the dipeptide can significantly affect the binding affinity, with Phe-Gly being bound much more strongly by CB rsc.org than Gly-Phe. rsc.org While specific studies on D-Tryptophan, N-L-phenylalanyl- are limited, the known high affinity of cucurbiturils for both tryptophan and phenylalanine suggests that this dipeptide would be a suitable guest. nih.gov

Calixarenes are another class of macrocyclic hosts that can be functionalized to recognize specific guests. nih.gov Calixarenes functionalized with phosphonic acid groups have been shown to form stable complexes with tryptophan and its derivatives. nuph.edu.ua The binding is stabilized by a combination of hydrogen bonds, electrostatic interactions, and π-π stacking between the aromatic guest and the calixarene (B151959) cavity. nuph.edu.ua The binding constants for tryptophan with a calixarene hydroxymethylphosphonic acid have been determined to be in the range of 23000 M⁻¹. nuph.edu.ua

HostGuestBinding Constant (K_a) / M⁻¹Thermodynamic ParametersReference
Cucurbit rsc.orgurilPhe-Gly> 10⁷- rsc.org
Cucurbit rsc.orgurilTrp-Gly-- rsc.org
Calix arene hydroxymethylphosphonic acidTryptophan23000ΔG = -24.84 kJ/mol nuph.edu.ua
Calix arene hydroxymethylphosphonic acidN-acetyltryptophan amide39000ΔG = -26.15 kJ/mol nuph.edu.ua

Pillararenes , a newer class of supramolecular hosts, have also been explored for their ability to bind aromatic guests. Pillar rsc.orgarenes functionalized with L-tryptophan and L-phenylalanine residues have been synthesized and studied for their receptor properties. nih.gov These functionalized pillararenes can bind guest molecules through a combination of hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-stacking. nih.gov The presence of the amino acid substituents on the pillararene scaffold enhances its solubility and provides additional sites for interaction. nih.gov

Cyclophanes , such as the tetracationic cyclophane cyclobis(paraquat-p-phenylene) (often called "blue box"), are well-known for their ability to form charge-transfer complexes with aromatic amino acids. nih.gov This cyclophane exhibits selectivity for tryptophan over tyrosine and phenylalanine, with a binding constant for tryptophan of 1.0 × 10³ M⁻¹. nih.gov The binding is driven by a combination of electrostatic and aromatic interactions.

HostGuestBinding Constant (K) / M⁻¹NotesReference
Pillar rsc.orgarene derivativesFluorescein-Interactions include H-bonding, electrostatic, hydrophobic, and π-stacking nih.gov
Cyclobis(paraquat-p-phenylene)Tryptophan1.0 × 10³Selective for tryptophan nih.gov
Cyclobis(paraquat-p-phenylene)Phenylalanine>10-fold lower than TrpLower affinity compared to tryptophan nih.gov

Biophysical Characterization of Ligand-Receptor Association Kinetics and Thermodynamics

Comprehensive biophysical data detailing the ligand-receptor association kinetics and thermodynamics for the specific dipeptide D-Tryptophan, N-L-phenylalanyl- are not extensively available in the public domain. However, by examining studies on related systems involving its constituent amino acids, L-phenylalanine and L-tryptophan, we can infer the principles that govern such interactions. The binding of small molecules like dipeptides to protein receptors is a dynamic process characterized by specific kinetic and thermodynamic parameters.

Kinetic studies of ligand-receptor interactions focus on the rates of association (k_on) and dissociation (k_off), which together determine the equilibrium dissociation constant (K_D). A low K_D value signifies a high binding affinity. For instance, in the context of the phenylalanine hydroxylase system, the binding of L-phenylalanine is a crucial step that influences the enzyme's conformation and activity. Single-turnover experiments with a truncated form of phenylalanine hydroxylase have shown that the formation of the productive enzyme-substrate complex is a multi-step process with measurable binding constants. The initial binding of the cofactor tetrahydrobiopterin (B1682763) (BH4) occurs with a K_D of 65 µM, followed by the binding of L-phenylalanine to this binary complex with a K_D of 130 µM.

Thermodynamic analysis provides insight into the forces driving the binding event by measuring changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous binding process. The contributions of enthalpy and entropy reveal the nature of the interaction. For example, a negative ΔH suggests that the binding is driven by favorable enthalpic interactions such as hydrogen bonds and van der Waals forces. A positive ΔS indicates that the binding is entropically driven, often due to the release of ordered solvent molecules from the binding interface.

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters. Studies on the binding of L-tryptophan to the trp RNA-binding attenuation protein (TRAP) have utilized ITC to elucidate the thermodynamics of the interaction. These experiments revealed that the binding of 11 L-tryptophan molecules to TRAP is a non-cooperative process. The temperature dependence of the binding enthalpy (ΔH_assoc), entropy (TΔS_assoc), and Gibbs free energy (ΔG_assoc) can be determined using the Gibbs-Helmholtz equation, providing a detailed thermodynamic profile of the association. nih.gov Such analyses show that both enthalpic and entropic contributions are significant in the binding process. nih.gov

Furthermore, the environment of the amino acid residues within a protein can be probed using techniques like fluorescence spectroscopy. The intrinsic fluorescence of tryptophan is particularly sensitive to its local environment. A blue shift in the emission maximum of tryptophan fluorescence, from around 357 nm in a polar environment to 332 nm in a nonpolar environment, along with an increase in fluorescence intensity, is indicative of its transfer to a more hydrophobic binding pocket upon ligand association. nih.gov

Current Research Frontiers and Unexplored Avenues for D Tryptophan, N L Phenylalanyl

Research into D-Tryptophan, N-L-phenylalanyl- and similar heterochiral dipeptides is an active and evolving area. The unique structural and stability characteristics of this compound make it a valuable tool and a subject of investigation in several domains.

Current research interests include:

Enzyme Inhibition and Modulation: The specific shape of D-Trp-L-Phe may allow it to fit into the active sites of enzymes, potentially acting as an inhibitor or modulator. Its resistance to cleavage makes it a stable candidate for such roles.

Neurotransmission Research: Both tryptophan and phenylalanine are precursors to critical neurotransmitters (serotonin from tryptophan; dopamine (B1211576) and norepinephrine (B1679862) from phenylalanine). wikipedia.orgclevelandclinic.org Research is exploring how stable dipeptides like this might influence neuronal functions or serve as probes for studying neurological pathways.

Biomaterials and Self-Assembly: The incorporation of alternating D- and L-amino acids can promote the self-assembly of peptides into novel nanostructures, such as hydrogels. frontiersin.org The specific stereochemistry of D-Trp-L-Phe could be explored for its potential to form unique, stable biomaterials.

Drug Discovery and Development: As a building block, D-Trp-L-Phe can be incorporated into larger peptide sequences to enhance their stability and fine-tune their biological activity. nih.govnih.gov This is a key strategy in developing peptide-based therapeutics with improved pharmacokinetic profiles. frontiersin.org

Unexplored avenues include the systematic investigation of this dipeptide's interaction with a wide range of biological receptors and transport proteins. Furthermore, the phenomenon of amino acid misincorporation, where phenylalanine is sometimes substituted for tryptophan under conditions of tryptophan starvation, suggests complex biological relationships that could be probed using stable analogs like D-Trp-L-Phe. nih.govnih.gov The full potential of this and related dipeptides in modulating protein-protein interactions and their application in fields like targeted drug delivery remains a fertile ground for future research. biorxiv.org

Table 2: Investigated and Potential Research Applications

Research Area Focus Rationale
Enzyme Modulation Investigating inhibitory or modulatory effects on specific enzymes. Unique and stable structure may fit into enzyme active sites.
Neuroscience Probing neuronal functions and pathways. Constituent amino acids are precursors to key neurotransmitters. wikipedia.orgclevelandclinic.org
Materials Science Self-assembly into novel nanostructures like hydrogels. frontiersin.org Heterochiral nature can drive specific supramolecular organization. frontiersin.org
Drug Development Use as a stable building block for larger therapeutic peptides. nih.govnih.gov D-amino acid confers high resistance to enzymatic degradation. nih.govfrontiersin.org

Structure Activity Relationship Sar and Peptidomimetic Design Principles

The unique structural characteristics of D-Tryptophan, N-L-phenylalanyl- provide a foundation for exploring structure-activity relationships and guiding the design of novel therapeutic agents.

Conformational Landscape and Bioactive Conformations

The incorporation of a D-amino acid, such as D-tryptophan, into a peptide sequence profoundly influences its three-dimensional structure and flexibility. nih.govrsc.org Unlike their all-L-amino acid counterparts, which predominantly adopt right-handed helical structures, peptides containing D-amino acids can access a broader conformational space, including left-handed helices and unique turn structures. nih.gov This altered conformational preference can lead to novel biological activities or enhanced stability.

The flexibility of the dipeptide is a key determinant of its interaction with biological targets. The presence of the D-tryptophan residue can introduce specific kinks or turns in the peptide backbone, which may be crucial for fitting into the binding pocket of a receptor or enzyme. nih.govrsc.org The study of the conformational landscape of D-Tryptophan, N-L-phenylalanyl- often involves computational modeling and spectroscopic techniques to identify the most stable and biologically relevant conformations.

Impact of D-Configuration on Dipeptide Flexibility and Secondary Structure

The D-configuration of the tryptophan residue in D-Tryptophan, N-L-phenylalanyl- has a significant impact on the dipeptide's flexibility and its propensity to form secondary structures. While L-amino acids naturally favor right-handed alpha-helices and beta-sheets, the introduction of a D-amino acid can disrupt these canonical structures or induce the formation of alternative, stable conformations. nih.gov For instance, a D-amino acid can promote the formation of a beta-turn, a common secondary structure motif that is critical for the biological activity of many peptides. nih.gov The increased conformational diversity resulting from the D-configuration can be advantageous in the design of peptidomimetics with improved properties. nih.govrsc.org

Rational Design of D-Tryptophan, N-L-phenylalanyl- Derived Peptidomimetics

The insights gained from the structural analysis of D-Tryptophan, N-L-phenylalanyl- have paved the way for the rational design of peptidomimetics with enhanced therapeutic potential. Peptidomimetics are compounds that mimic the essential structural features of a peptide but possess improved pharmacological properties, such as increased stability and oral bioavailability. drugdesign.orgwikipedia.orglongdom.org

Strategies for Enhancing Enzymatic Stability through D-Amino Acid Incorporation

One of the primary challenges in developing peptide-based drugs is their susceptibility to degradation by proteases in the body. wikipedia.orgnih.gov The incorporation of D-amino acids is a well-established strategy to overcome this limitation. nih.govpnas.orgoup.com Since proteases are stereospecific and primarily recognize L-amino acids, peptides containing D-amino acids are significantly more resistant to enzymatic cleavage. nih.gov The substitution of L-tryptophan with D-tryptophan in a peptide sequence can dramatically increase its half-life in biological systems, leading to a more sustained therapeutic effect. nih.govoup.com

Peptide Configuration Relative Enzymatic Stability
L-Tryptophan, N-L-phenylalanyl-L-LLow
D-Tryptophan, N-L-phenylalanyl-D-LHigh
L-Tryptophan, N-D-phenylalanyl-L-DHigh
D-Tryptophan, N-D-phenylalanyl-D-DVery High

Note: This table provides a qualitative comparison of the expected enzymatic stability based on the stereochemistry of the amino acid residues. Actual stability can vary depending on the specific enzyme and conditions.

Scaffold-Based Design and Side Chain Mimicry

Scaffold-based design is a powerful approach in peptidomimetic development where a non-peptidic molecular framework is used to orient the critical side chains in a manner that mimics the bioactive conformation of the parent peptide. researchgate.netnih.govnih.gov In the context of D-Tryptophan, N-L-phenylalanyl-, a scaffold could be designed to present the indole (B1671886) group of tryptophan and the benzyl (B1604629) group of phenylalanine in the precise spatial arrangement required for biological activity. researchgate.net This approach allows for the creation of novel chemical entities with improved drug-like properties while retaining the desired biological function. nih.govnih.gov

Side chain mimicry involves replacing the natural amino acid side chains with non-natural functional groups that replicate their key interactions. drugdesign.org For example, the hydrophobic benzyl group of phenylalanine could be replaced with other aromatic or aliphatic moieties to fine-tune the compound's hydrophobicity and binding affinity. Similarly, the indole ring of tryptophan can be modified or replaced to explore different electronic and steric effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov In the context of D-Tryptophan, N-L-phenylalanyl- and its derivatives, QSAR can be a valuable tool for optimizing their design. acs.orgmdpi.com

By generating a dataset of related dipeptides with varying structural modifications and their corresponding biological activities, a QSAR model can be developed. acs.orgresearchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent and selective molecules. nih.gov The descriptors used in QSAR models for peptides often include parameters related to hydrophobicity, electronic properties, and steric features of the amino acid side chains. acs.orgresearchgate.net

Descriptor Physicochemical Property Influence on Activity
LogPHydrophobicityAffects membrane permeability and binding to hydrophobic pockets.
Hammett Constant (σ)Electronic EffectsInfluences electrostatic interactions and reactivity.
Steric Parameters (e.g., Taft's Es)Steric BulkDetermines the fit within a binding site.
Dipole MomentPolarityAffects solubility and polar interactions.

Note: This table lists common descriptors used in QSAR studies and their general influence on the biological activity of a compound. The specific impact of each descriptor depends on the biological target and the nature of the interaction.

Integration of Computational Descriptors in Predictive Models

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, forms a cornerstone of modern medicinal chemistry. This approach establishes a mathematical correlation between the chemical structure of a compound and its biological activity. For peptides like D-Tryptophan, N-L-phenylalanyl-, this involves calculating a variety of molecular descriptors that numerically represent the physicochemical properties of the molecule. These descriptors are then used to build predictive models, often employing machine learning algorithms. nih.govresearchgate.net

The selection of appropriate descriptors is critical. For a dipeptide featuring both tryptophan and phenylalanine, key descriptors would likely include those related to hydrophobicity, aromaticity, size, and hydrogen bonding potential. The indole ring of tryptophan, for instance, is known to promote aggregation through aromatic stacking interactions. acs.org Research on peptide aggregation has shown that descriptors like the octanol/water partition coefficient (log P), solvent-accessible molecular surface area, and topological polar surface area (topoPSA) are highly influential in predictive models. nih.gov The presence of neighboring aromatic amino acids can have a significant effect on the aggregation propensity of peptides. nih.gov

Machine learning techniques such as support vector machines (SVM) and random forest (RF) models are then trained on datasets of peptides with known activities, using the calculated descriptors as input features. acs.orgyoutube.com These trained models can then predict the activity of new or hypothetical peptide sequences, such as analogs of D-Tryptophan, N-L-phenylalanyl-, thereby prioritizing the most promising candidates for synthesis and experimental testing. acs.org This computational pre-screening significantly accelerates the discovery process by focusing resources on compounds with a higher probability of success. youtube.com

Table 1: Common Computational Descriptors in Peptide QSAR Models

Descriptor Category Specific Descriptor Example Relevance to D-Tryptophan, N-L-phenylalanyl-
Topological Topological Polar Surface Area (topoPSA) Quantifies the polar surface area, influencing membrane permeability and interaction with polar receptor sites. nih.gov
Constitutional Molecular Weight Basic descriptor related to the size of the molecule.
Quantum-Chemical Dipole Moment The indole ring of tryptophan possesses a permanent dipole, which can be critical for specific binding interactions. acs.org
Physicochemical Octanol-Water Partition Coefficient (log P) Measures hydrophobicity, which is significant due to the two large aromatic side chains and influences binding to hydrophobic pockets in proteins. nih.gov

| Geometrical | Solvent-Accessible Surface Area (SASA) | Describes the molecular surface available for interaction with the solvent or a receptor. nih.gov |

Ligand-Based and Structure-Based Computational Design Approaches

Computational design strategies for developing new molecules based on D-Tryptophan, N-L-phenylalanyl- can be broadly categorized into ligand-based and structure-based approaches. The choice between them primarily depends on the availability of three-dimensional structural data for the biological target. iaanalysis.comresearchgate.net

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown or difficult to obtain. iaanalysis.com This method relies on analyzing the properties of a set of molecules (ligands) that are known to interact with the target. If D-Tryptophan, N-L-phenylalanyl- demonstrated a particular biological effect, LBDD would involve studying its structure alongside other active and inactive dipeptides to build a pharmacophore model. This model defines the essential steric and electronic features required for activity, such as the spatial arrangement of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers. nih.gov This pharmacophore can then be used as a template to screen virtual libraries for new, structurally diverse compounds with a high likelihood of possessing the desired activity. nih.gov

Structure-Based Drug Design (SBDD) , conversely, is applicable when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. iaanalysis.com This powerful approach involves using molecular docking simulations to predict how D-Tryptophan, N-L-phenylalanyl- would bind to the active site of its target. uzh.ch By analyzing the predicted binding pose, researchers can identify key interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—between the dipeptide and the protein. This detailed molecular understanding allows for the rational design of modifications to the peptide's structure to enhance these interactions, thereby improving binding affinity and potency. uzh.ch For example, one might modify the backbone or substitute one of the amino acids to better fit the topology of the binding pocket.

In many drug discovery projects, a hybrid approach is utilized, combining insights from both ligand-based and structure-based methods to build a comprehensive understanding and guide the design of superior molecules. researchgate.net

Table 2: Comparison of Ligand-Based and Structure-Based Design

Feature Ligand-Based Drug Design (LBDD) Structure-Based Drug Design (SBDD)
Primary Requirement A set of known active and inactive ligands. 3D structure of the biological target. iaanalysis.com
Core Principle The "similar property principle": molecules with similar structures/properties exhibit similar activities. "Lock and key" or "induced fit" model; designing a ligand to be complementary in shape and chemistry to the target's binding site. iaanalysis.com
Common Techniques Pharmacophore modeling, 3D-QSAR. nih.gov Molecular docking, molecular dynamics simulations. uzh.ch
Primary Application Used when the target structure is unknown. iaanalysis.com Used when the target structure is known. researchgate.net

| Outcome | A model of the essential features for activity (pharmacophore); identification of new scaffolds. | Prediction of binding poses and affinity; rational design of analogs with improved binding. |

Enzymatic Interactions and Metabolic Crosstalk of D Tryptophan, N L Phenylalanyl Components

Biochemical Interplay with Peptide-Modifying Enzymes

The stability and degradation of D-Tryptophan, N-L-phenylalanyl- are governed by the action of peptidases, whose specificity is a critical determinant of the peptide's biological lifetime and the release of its constituent amino acids.

Peptidases, the enzymes responsible for cleaving peptide bonds, exhibit a high degree of specificity. nih.gov While the human proteome contains a vast number of peptidases, their ability to hydrolyze peptides containing D-amino acids is generally limited. mdpi.com The incorporation of non-proteinogenic amino acids, such as D-tryptophan, can confer resistance to proteolysis by stabilizing the peptide backbone and eliminating enzyme recognition sites. mdpi.com

Research into peptidase specificity often utilizes multiplex substrate profiling to identify cleavage motifs. nih.gov For instance, studies on cathepsin E have shown a preference for hydrophobic residues like Phenylalanine and Tryptophan at the P1 position (the amino acid contributing the carboxyl group to the cleaved bond). nih.gov However, the presence of a D-amino acid at the P1' position (the amino acid contributing the amino group) can significantly hinder or prevent cleavage by many common peptidases that are stereospecific for L-amino acids. While specific degradation studies on D-Tryptophan, N-L-phenylalanyl- are not extensively documented, the general resistance of D-amino acid-containing peptides to enzymatic degradation suggests a prolonged biological half-life compared to its L-L counterpart.

Substrate FeatureImplication for D-Tryptophan, N-L-phenylalanyl- Degradation
D-Tryptophan residue Likely confers resistance to many peptidases that show high stereospecificity for L-amino acids. mdpi.com
L-Phenylalanine residue May be recognized by certain peptidases, but the adjacent D-Tryptophan can sterically hinder the enzyme's active site.
Peptide Bond The specific bond between a D- and an L-amino acid presents a unique conformational challenge for enzymatic hydrolysis.

This table summarizes the likely implications of the dipeptide's structure on its enzymatic degradation based on general principles of peptidase specificity.

The stereochemistry of amino acids is a fundamental determinant of biological activity. libretexts.org Enzymes, being chiral molecules themselves, exhibit a high degree of stereospecificity, often described by the "lock and key" or "induced fit" models of substrate binding. youtube.com The three-dimensional arrangement of atoms in a D-amino acid is a mirror image of its L-enantiomer, leading to vastly different interactions within the chiral active site of an enzyme. libretexts.org

For D-Tryptophan, N-L-phenylalanyl-, the D-configuration of the tryptophan residue is the most significant factor influencing its interaction with enzymes. Most proteases and other peptide-modifying enzymes are evolved to recognize and process peptides composed of L-amino acids. mdpi.com The presence of a D-amino acid can:

Prevent Binding: The D-isomer may not fit into the enzyme's binding pocket, preventing the formation of the enzyme-substrate complex. libretexts.org

Alter Conformation: The D-amino acid can induce a different local peptide conformation that is not recognized by the enzyme. rsc.org

Lead to Inhibition: In some cases, a D-amino acid-containing peptide might act as a competitive inhibitor of an enzyme by binding to the active site without undergoing catalysis.

Studies using immobilized α-chymotrypsin have demonstrated the ability to resolve enantiomeric and diastereomeric dipeptides, highlighting the critical role of stereochemistry in enzymatic recognition. Therefore, the unique D-L configuration of D-Tryptophan, N-L-phenylalanyl- dictates a distinct pattern of interaction with enzymes compared to its L-L or L-D diastereomers.

Modulation of Tryptophan and Phenylalanine Metabolic Pathways

Once hydrolyzed, or through the action of specific enzymes, the constituent amino acids of D-Tryptophan, N-L-phenylalanyl- can enter and modulate key metabolic pathways.

L-Tryptophan is a precursor for two major metabolic routes: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. frontiersin.orgmdpi.com The kynurenine pathway, which accounts for about 95% of L-tryptophan catabolism, is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). wikipedia.orgwikipedia.orgresearchgate.net The serotonin pathway, initiated by Tryptophan Hydroxylase (TPH), leads to the production of the neurotransmitter serotonin and subsequently melatonin. frontiersin.orgnih.gov

The D-tryptophan component of the dipeptide can also influence these pathways. D-tryptophan can be metabolized along the kynurenine pathway to produce D-kynurenine. nih.govresearchgate.net Furthermore, D-tryptophan can be enzymatically converted to L-tryptophan, thereby indirectly fueling both the kynurenine and serotonin pathways. nih.gov The availability of L-phenylalanine can also play a role, as it competes with tryptophan for transport across the blood-brain barrier via the large neutral amino acid transporter system. nih.gov

EnzymePathwayRolePotential Interaction with Dipeptide Components
Indoleamine 2,3-dioxygenase (IDO) KynurenineRate-limiting enzyme in extrahepatic tryptophan catabolism. frontiersin.orgD-Tryptophan can be a substrate, leading to D-kynurenine. nih.gov Increased L-Tryptophan from D-Tryptophan conversion can upregulate this pathway.
Tryptophan 2,3-dioxygenase (TDO) KynurenineRate-limiting enzyme in hepatic tryptophan catabolism. wikipedia.orgPrimarily acts on L-Tryptophan. wikipedia.org
Tryptophan Hydroxylase (TPH) SerotoninRate-limiting enzyme in serotonin synthesis. mdpi.comnih.govIncreased L-Tryptophan from D-Tryptophan conversion can enhance serotonin synthesis, subject to enzyme saturation. nih.gov

This table outlines the key enzymes in the kynurenine and serotonin pathways and their potential interactions with the components of D-Tryptophan, N-L-phenylalanyl-.

A pivotal enzyme in the metabolism of D-tryptophan is D-Amino Acid Oxidase (DAAO). nih.govyoutube.com This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-tryptophan, DAAO converts it to indole-3-pyruvic acid. nih.gov This intermediate can then be transaminated to L-tryptophan by aminotransferases. nih.gov This conversion allows the D-isomer to be utilized in the body's L-amino acid metabolic pathways.

The activity of DAAO is crucial for the biological effects of exogenously supplied D-tryptophan. frontiersin.org Studies in mice have shown that the administration of D-tryptophan leads to an increase in L-tryptophan levels in both the brain and periphery, a process that is significantly reduced by the inhibition of DAAO. nih.govresearchgate.net DAAO is also capable of metabolizing D-kynurenine, a downstream product of D-tryptophan metabolism. nih.gov The expression of DAAO varies across different tissues, with high levels found in the cerebellum, liver, and kidney, indicating these as primary sites for D-tryptophan metabolism. nih.gov

An intriguing area of metabolic crosstalk involves the potential for codon reassignment under conditions of amino acid depletion. Research has shown that a shortage of intracellular tryptophan can lead to a phenomenon where the genetic code is misread, resulting in the substitution of phenylalanine for tryptophan during protein synthesis. nih.govnih.gov This process is termed tryptophan-to-phenylalanine (W>F) codon reassignment, and the resulting proteins are known as "substitutants." nih.gov

This misreading is not a random error but is facilitated by the tryptophanyl-tRNA synthetase (WARS1), the enzyme responsible for charging tRNA with tryptophan. nih.gov In the absence of its primary substrate, tryptophan, WARS1 can mistakenly activate and attach phenylalanine to the tryptophan-specific tRNA. nih.gov This "substitutant" mechanism has been observed in cancer cells where the enzyme IDO1 is highly active, leading to localized tryptophan depletion. nih.govnih.gov The presence of both tryptophan and phenylalanine in the dipeptide D-Tryptophan, N-L-phenylalanyl- highlights the intricate balance and potential for crosstalk between the metabolic pools of these two aromatic amino acids.

Enzyme Promiscuity and Substrate Specificity Studies with Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases (AAAHs) are a family of non-heme iron monooxygenases that play critical roles in metabolism and the synthesis of neurotransmitters. nih.govwikipedia.org This family primarily includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). wikipedia.org These enzymes catalyze the hydroxylation of their respective primary amino acid substrates—L-phenylalanine, L-tyrosine, and L-tryptophan—utilizing molecular oxygen and a tetrahydrobiopterin (B1682763) cofactor. wikipedia.org The significant sequence and structural similarities among these enzymes, particularly within their catalytic domains, lead to a shared catalytic mechanism but also allow for a degree of enzyme promiscuity, where they can act on substrates other than their principal ones. houptlab.org

Phenylalanine hydroxylase (PAH), which catalyzes the conversion of L-phenylalanine to L-tyrosine, has been shown to act on L-tryptophan as well. The catalytic core of rat PAH (Δ117PheH) demonstrates a kcat value of 33 ± 2 min⁻¹ for the formation of 5-hydroxytryptophan (B29612) from L-tryptophan. nih.gov This indicates that L-tryptophan is a reasonably good substrate for PAH, showcasing the enzyme's promiscuity. nih.gov

Tryptophan hydroxylase (TPH) is responsible for the first and rate-limiting step in serotonin synthesis, hydroxylating L-tryptophan to 5-hydroxytryptophan. wikipedia.org Studies have revealed that TPH can also hydroxylate L-phenylalanine. nih.govnih.gov Steady-state kinetic analyses have shown that the kcat value for TPH with L-phenylalanine as a substrate is approximately double the value observed with its primary substrate, L-tryptophan. nih.gov This suggests that the subsequent product release is the slower step when L-tryptophan is the substrate. nih.gov The promiscuous activity of TPH with L-phenylalanine results in the formation of tyrosine. nih.gov

Tyrosine hydroxylase (TH) catalyzes the rate-limiting step in the biosynthesis of catecholamines, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.gov While TH is highly specific and does not typically accept indole (B1671886) derivatives, it can hydroxylate L-phenylalanine to form L-tyrosine. wikipedia.org However, L-tryptophan is considered a poor substrate for TH. wikipedia.org

The substrate specificity among the AAAH family is influenced by specific residues within the active site. For instance, phenylalanine 313 is a conserved residue in TPH and plays a role in its preference for L-tryptophan over L-phenylalanine. nih.gov When this residue is mutated, the enzyme's substrate preference is altered, highlighting the molecular basis for substrate specificity. nih.gov

While these enzymes primarily interact with L-amino acids, the stereochemistry of the substrate is critical. The active sites of enzymes are chiral, and thus they exhibit a high degree of stereospecificity. The complementary fit between the three-dimensional shape of the substrate and the enzyme's active site is essential for catalysis. uvm.edu Generally, D-amino acids are not effective substrates for enzymes that have evolved to act on L-amino acids. There is limited evidence to suggest that D-tryptophan can act as a substrate for aromatic amino acid hydroxylases under normal physiological conditions.

Table 1: Kinetic Parameters of Aromatic Amino Acid Hydroxylases with Various Substrates

Enzyme Substrate Product Km (µM) kcat (min-1)
Phenylalanine Hydroxylase (Δ117PheH) L-Tryptophan 5-Hydroxytryptophan 700 ± 80 33 ± 2
Tryptophan Hydroxylase L-Phenylalanine Tyrosine - ~2x that of L-Trp
Tryptophan Hydroxylase L-Tryptophan 5-Hydroxytryptophan - -

Data sourced from studies on rat phenylalanine hydroxylase and tryptophan hydroxylase. nih.govnih.gov The exact kcat for TPH with L-tryptophan is not provided in the source, but it is stated to be about half that of L-phenylalanine.

Advanced Biophysical Characterization of D Tryptophan, N L Phenylalanyl Systems

Spectroscopic Techniques for Conformational Analysis and Molecular Interactions

Spectroscopic methods are indispensable for probing the structural and dynamic properties of dipeptides like D-Tryptophan, N-L-phenylalanyl-. These techniques provide insights into the molecule's conformation in different states and its interactions with other molecules.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in both solution and solid states.

In solution, NMR experiments can provide detailed information about the conformational preferences of the dipeptide. For instance, NMR relaxation measurements, including 15N spin-lattice relaxation rate (R1), spin-spin relaxation rate (R2), and heteronuclear Nuclear Overhauser Effect (NOE), can reveal the dynamics of specific residues. nih.gov Studies on peptides containing tryptophan have shown that the side-chain of tryptophan can be involved in conformational exchanges on the micro- to millisecond timescale. nih.gov For the D-Tryptophan, N-L-phenylalanyl- dipeptide, NMR can be used to determine the relative orientation of the indole (B1671886) and phenyl rings, which is crucial for understanding its interaction capabilities.

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of peptides that are not amenable to single-crystal X-ray diffraction. pnas.org By using uniformly 13C,15N-labeled samples, it is possible to determine internuclear distances and torsion angles, which serve as constraints for structure calculation. pnas.org Techniques such as double-quantum-single-quantum correlation experiments are useful for assigning spectra and inferring conformation across the peptide bond. For complex peptide structures, a combination of ssNMR experiments and computational methods like gauge-including projector augmented-wave (GIPAW) calculations can confirm assignments and provide a detailed structural model.

TechniqueInformation ObtainedRelevance to D-Tryptophan, N-L-phenylalanyl-
Solution NMR Conformational preferences, dynamics, intermolecular interactions in solution.Determines the orientation of aromatic rings and backbone flexibility.
Solid-State NMR 3D structure, internuclear distances, torsion angles in the solid phase.Provides a high-resolution structure when crystallization is not possible. pnas.org
GIPAW Calculations Confirmation of NMR spectral assignments.Aids in the accurate interpretation of complex ssNMR data.

Advanced Mass Spectrometry for Structural Confirmation and Interaction Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and interaction analysis of peptides. jchemrev.com It offers high sensitivity and the ability to analyze complex mixtures. ijs.si

For the structural confirmation of D-Tryptophan, N-L-phenylalanyl-, techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are employed to generate gas-phase ions of the dipeptide. jchemrev.com High-resolution mass analyzers, such as Fourier transform ion cyclotron resonance (FT-ICR), can then determine the accurate mass-to-charge ratio, confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) further provides sequence information by fragmenting the peptide and analyzing the resulting product ions. ijs.si

Advanced MS techniques can also probe non-covalent interactions. "Soft ionization" methods like ESI allow for the observation of intact peptide-ligand complexes in the gas phase. nih.gov By introducing a binding partner, one can study the stoichiometry and relative affinity of the interaction. Chemical cross-linking combined with MS can identify specific residues involved in intermolecular binding by creating covalent links between interacting partners, which can then be identified after proteolytic digestion and MS analysis. nih.gov

MS TechniqueApplicationInsights for D-Tryptophan, N-L-phenylalanyl-
ESI-MS Structural confirmation, non-covalent interaction analysis. jchemrev.comConfirms molecular weight and studies binding to potential targets.
MALDI-MS Analysis of complex mixtures, imaging. jchemrev.comUseful for analyzing synthesis products and their distribution.
MS/MS Peptide sequencing. ijs.siConfirms the amino acid sequence and connectivity.
Chemical Cross-linking MS Identification of interaction sites. nih.govMaps the binding interface with other molecules.

Chromatographic and Enantioselective Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of dipeptides, particularly for assessing enantiomeric purity, which is critical for synthetic peptides like D-Tryptophan, N-L-phenylalanyl-.

Chiral High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. For the analysis of D-Tryptophan, N-L-phenylalanyl-, a chiral stationary phase (CSP) that can differentiate between the diastereomers is required. The separation of D,L-phenylalanine and D,L-tryptophan has been achieved using HPLC with a mobile phase containing a copper (II)-L-histidine complex, which forms diastereomeric mixed-chelate complexes with the amino acid enantiomers. unibuc.roresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced resolution, speed, and sensitivity. chromatographytoday.com This combination is powerful for quantifying low levels of diastereomeric impurities. A validated UHPLC-MS/MS method allows for the rapid and reliable quantification of numerous dipeptides in complex biological matrices. mdpi.comresearchgate.net For D-Tryptophan, N-L-phenylalanyl-, this would involve developing a specific method to separate it from its L-Trp-L-Phe, D-Trp-D-Phe, and L-Trp-D-Phe isomers.

Advanced Enantioseparation Techniques for Diastereomeric Purity Assessment

Beyond conventional chiral HPLC, other advanced techniques can be employed for assessing the diastereomeric purity of D-Tryptophan, N-L-phenylalanyl-. Capillary electrochromatography (CEC) using a teicoplanin aglycone-based chiral stationary phase has shown excellent results for the enantioseparation of glycyl-dipeptides, achieving high resolution and efficiency.

Another approach involves the use of chiral ionic liquids as selectors in capillary electrophoresis (CE). jiangnan.edu.cn These methods can offer different selectivity compared to HPLC and can be advantageous for certain separations. For comprehensive purity analysis, two-dimensional liquid chromatography (2D-LC) can be utilized, where an achiral separation in the first dimension is coupled to a chiral separation in the second dimension, providing a high degree of separation power for complex samples.

Separation TechniquePrincipleApplication to D-Tryptophan, N-L-phenylalanyl-
Chiral HPLC Differential interaction with a chiral stationary phase. unibuc.roresearchgate.netSeparation and quantification of the four possible stereoisomers.
UHPLC-MS/MS High-resolution separation coupled with sensitive detection. mdpi.comresearchgate.netTrace-level detection of diastereomeric impurities.
Capillary Electrochromatography (CEC) Enantioseparation on a chiral stationary phase in a capillary format. High-efficiency separation for purity assessment.
Capillary Electrophoresis (CE) Separation in an electric field using chiral selectors. Alternative and complementary method for enantiomeric separation.
2D-LC Combination of achiral and chiral separation dimensions. Comprehensive analysis of complex mixtures containing the dipeptide.

Computational Biophysics and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques by offering atomic-level insights into the structure, dynamics, and interactions of dipeptides.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of D-Tryptophan, N-L-phenylalanyl- in solution. acs.org By simulating the molecule's movement over time, researchers can identify stable conformations and understand the flexibility of the peptide backbone and side chains. These simulations can also shed light on the role of solvent molecules in stabilizing certain conformations. nih.gov For instance, MD simulations have been used to study the effect of amino acid order on the structure of dipeptide-based molecular micelles, revealing differences in headgroup flexibility and hydrogen bonding patterns. researchgate.net

Quantum mechanical (QM) calculations, such as those based on Complete Active Space Self-Consistent Field (CASSCF) theory, can be used to study the electronic structure and photophysical properties of the dipeptide. nih.govacs.org These calculations are particularly useful for interpreting UV absorption spectra and understanding the excited-state dynamics, which are influenced by the aromatic rings of tryptophan and phenylalanine. nih.govacs.org

Molecular modeling can also be used to predict the binding mode of D-Tryptophan, N-L-phenylalanyl- with potential biological targets. By docking the dipeptide into the active site of a protein, researchers can generate hypotheses about the key interactions driving binding, which can then be tested experimentally.

Computational MethodPurposeApplication to D-Tryptophan, N-L-phenylalanyl-
Molecular Dynamics (MD) Simulating molecular motion and conformational dynamics. acs.orgExploring the conformational space and flexibility of the dipeptide. nih.gov
Quantum Mechanics (QM) Calculating electronic structure and spectroscopic properties. nih.govacs.orgInterpreting UV spectra and predicting photochemical behavior. nih.govacs.org
Molecular Docking Predicting binding modes with target molecules. Generating hypotheses about potential biological interactions.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of D-Tryptophan, N-L-phenylalanyl-. researchgate.net By simulating the atomic motions of the dipeptide in a defined environment over time, researchers can identify predominant conformational states and the transitions between them. These simulations are crucial for understanding how the molecule behaves in different solvents or when interacting with biological macromolecules. nih.gov

The analysis of Ramachandran maps derived from MD simulations reveals the sterically allowed and favored dihedral angles (φ and ψ) of the peptide backbone. researchgate.net For a dipeptide like D-Tryptophan, N-L-phenylalanyl-, the unique combination of a D-amino acid and an L-amino acid results in a distinct conformational profile compared to homochiral dipeptides. The presence of the bulky indole side chain of tryptophan and the phenyl group of phenylalanine further influences the accessible conformations. mdpi.com

MD simulations also enable the prediction of interaction energies between the dipeptide and its surrounding environment, such as water molecules or binding partners. By calculating the van der Waals and electrostatic interaction components, researchers can gain insights into the forces driving molecular recognition processes. For instance, the interaction of D-Tryptophan, N-L-phenylalanyl- with a receptor could be modeled to predict binding affinities and modes.

Table 1: Illustrative Conformational Substates of D-Tryptophan, N-L-phenylalanyl- from Molecular Dynamics Simulations

Conformational SubstateDihedral Angle φ (°)Dihedral Angle ψ (°)Occupancy (%)Key Intramolecular Interactions
Extended-150 ± 10150 ± 1045Minimal side-chain interactions
Bent-80 ± 1570 ± 1530π-π stacking between indole and phenyl rings
Turn-like60 ± 10-50 ± 1025Hydrogen bond between backbone atoms

Note: The data in this table is illustrative and represents typical findings for dipeptides. Specific values for D-Tryptophan, N-L-phenylalanyl- would require dedicated simulation studies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of D-Tryptophan, N-L-phenylalanyl-. researchgate.net These methods are used to calculate various molecular properties, such as orbital energies, electron density distribution, and molecular electrostatic potential. rsc.org

DFT calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are fundamental to predicting the dipeptide's reactivity, as they indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is also a key indicator of the molecule's chemical stability and electronic excitation properties. core.ac.uk

Furthermore, DFT can be employed to calculate various reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity index, offer quantitative measures of the molecule's reactivity. By analyzing these parameters, researchers can predict how D-Tryptophan, N-L-phenylalanyl- might behave in different chemical reactions. The accurate prediction of these properties is crucial for applications in drug design and materials science. acs.org

Table 2: Illustrative Electronic Properties of D-Tryptophan, N-L-phenylalanyl- from DFT Calculations

PropertyCalculated ValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap4.7 eVA measure of the molecule's excitability and chemical stability.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.
Molecular Electrostatic PotentialVaries across the moleculeHighlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.

Note: The data in this table is illustrative and based on typical values for similar dipeptides. Accurate values for D-Tryptophan, N-L-phenylalanyl- would require specific DFT calculations.

In Vitro Cellular and Biochemical Signaling Pathway Investigations

Mechanisms of Cellular Entry and Intracellular Fate (In Vitro Models)

The precise mechanisms governing the cellular uptake of D-Tryptophan, N-L-phenylalanyl- have not been explicitly detailed in published research. However, studies on the transport of other dipeptides, including those containing tryptophan, offer valuable insights into its potential modes of entry.

Dipeptides are generally imported into cells, where they are subsequently hydrolyzed into their constituent amino acids. nih.gov These amino acids can then be utilized in cellular metabolism or, in some cases, exported back into the extracellular environment. nih.gov The uptake kinetics of dipeptides can vary significantly, suggesting the involvement of multiple import mechanisms. nih.gov For instance, studies in Chinese hamster ovary (CHO) cells have identified both fast and slow dipeptide uptake systems, with the specific kinetics depending on the dipeptide's structure. nih.gov

The presence of a D-amino acid in D-Tryptophan, N-L-phenylalanyl- may influence its transport. While many cell-penetrating peptides (CPPs) are rich in basic amino acids like arginine and lysine, the hydrophobicity and charge of a peptide also play crucial roles in its ability to cross cell membranes. nih.gov The uptake of CPPs can occur through various endocytotic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. mdpi.com It is plausible that D-Tryptophan, N-L-phenylalanyl- utilizes one or more of these pathways for cellular entry.

Once inside the cell, the dipeptide is likely cleaved into D-tryptophan and L-phenylalanine. The intracellular fate of these amino acids would then be governed by their respective metabolic pathways.

Interrogation of Receptor-Mediated Signaling Cascades

The interaction of D-Tryptophan, N-L-phenylalanyl- with specific cellular receptors is a critical area of investigation for understanding its biological effects. While direct receptor binding studies for this specific dipeptide are limited, research on related tryptophan-containing peptides and the individual amino acids provides a basis for potential interactions.

Investigation of D-Tryptophan, N-L-phenylalanyl- as a Modulator of Specific Receptors

Studies on other tryptophan-containing dipeptides have demonstrated their ability to modulate receptor signaling. For example, the dipeptides WL (Tryptophyl-Leucine) and EW (Glutamyl-Tryptophan) have been shown to affect VEGFR-2 signaling, a key pathway in angiogenesis. researchgate.net Specifically, WL was found to have a strong effect on the phosphorylation of VEGFR-2 and its downstream signaling components. researchgate.net This suggests that dipeptides containing tryptophan can interact with and modulate the activity of critical cellular receptors. Given its structural components, D-Tryptophan, N-L-phenylalanyl- may also interact with various receptors, potentially including those involved in neurotransmission, as suggested by the roles of tryptophan and phenylalanine in neuronal function.

Role in TGF-β Signaling and Epithelial-Mesenchymal Transition (EMT)

The transforming growth factor-beta (TGF-β) signaling pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in development and disease. While direct evidence for the effect of D-Tryptophan, N-L-phenylalanyl- on this pathway is lacking, studies on D-tryptophan alone have revealed a significant role in modulating TGF-β signaling and EMT.

In human skin and synovial fibroblasts, TGF-β has been shown to selectively inhibit the expression of indoleamine 2,3-dioxygenase (IDO) and tryptophanyl-tRNA synthetase, enzymes involved in tryptophan metabolism. researchgate.net This indicates a complex interplay between TGF-β signaling and tryptophan availability. Furthermore, TGF-β signaling itself is mediated by a receptor complex, and its expression can be regulated by interactions with other proteins, such as the PDZ domain protein GIPC.

The potential for D-Tryptophan, N-L-phenylalanyl- to influence TGF-β signaling and EMT warrants further investigation, especially given the established effects of its D-tryptophan component.

Impact on Amino Acid Homeostasis and Sensing Pathways

Cells possess intricate signaling networks to sense and respond to changes in amino acid availability. The GCN2-ATF4 and mTOR pathways are central to this response. The presence of both D-tryptophan and L-phenylalanine in the dipeptide suggests it could significantly impact these pathways.

Effects on GCN2-ATF4 Signaling in Response to Amino Acid Deprivation

The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deprivation. When uncharged tRNAs accumulate due to a scarcity of one or more amino acids, GCN2 is activated, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), a master regulator of genes involved in amino acid synthesis and transport, as well as stress responses. plos.orgnih.gov

Amino acid starvation is a known inducer of the GCN2-ATF4 pathway. nih.gov Studies have shown that deprivation of essential amino acids can trigger this response. plos.org Interestingly, some research suggests that a novel nutrient-sensing pathway, independent of GCN2 and mTOR, may also be activated by amino acid deprivation, leading to transcriptional changes. plos.org

The introduction of D-Tryptophan, N-L-phenylalanyl- could potentially modulate the GCN2-ATF4 pathway in several ways. The release of L-phenylalanine upon dipeptide cleavage would contribute to the intracellular amino acid pool, potentially attenuating the GCN2 response if phenylalanine is limiting. Conversely, the presence of D-tryptophan could interfere with tryptophan-tRNA synthetase, potentially mimicking a state of tryptophan deprivation and activating the GCN2-ATF4 pathway. nih.gov Indeed, tryptophan depletion has been shown to lead to the substitution of tryptophan with phenylalanine during protein synthesis, a process that relies on the cellular stress response. nih.gov

Table 1: Experimental Findings on GCN2-ATF4 Pathway Modulation by Amino Acid Status

ConditionKey FindingsReference
Amino Acid DeprivationActivates the GCN2-eIF2α-ATF4 pathway. nih.gov
Tryptophan DepletionCan lead to tryptophan-to-phenylalanine codon reassignment during protein synthesis. nih.gov
Leucine LimitationInduces p62 transcription in a GCN2 and ATF4 dependent manner. researchgate.net
Bacterial InfectionInduces 4E-BP via the GCN2-ATF4 pathway.

Influence on mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly sensitive to amino acid availability. Essential amino acids, including L-leucine, L-tryptophan, and L-phenylalanine, are known to activate the mTORC1 complex. nih.gov This activation is crucial for processes like protein synthesis.

The transport of essential amino acids into the cell, often mediated by transporters like SLC7A5/SLC3A2, is a key step in mTORC1 activation. nih.gov Notably, D-phenylalanine has been shown to inhibit this transporter, thereby suppressing mTORC1 signaling. nih.gov This suggests that the D-amino acid configuration can have a direct impact on amino acid sensing by the mTOR pathway.

Given these findings, D-Tryptophan, N-L-phenylalanyl- could have a dual effect on mTOR signaling. The L-phenylalanine component would be expected to promote mTORC1 activation, while the D-tryptophan component, similar to D-phenylalanine, might exert an inhibitory effect. The net outcome would likely depend on the relative affinities and concentrations of the dipeptide and its constituent amino acids at the relevant cellular transporters and sensors. Recent studies have also linked hyperactivation of the mTOR/eIF4E signaling pathway to the production of tryptophan-to-phenylalanine substitutants in certain cancers, highlighting the intricate connection between mTOR signaling and tryptophan metabolism under stress conditions.

Table 2: Effects of Amino Acids and Related Compounds on mTOR Signaling

CompoundEffect on mTOR SignalingReference
Essential Amino Acids (e.g., L-Leucine, L-Tryptophan, L-Phenylalanine)Activation of mTORC1. nih.gov
D-PhenylalanineInhibition of mTORC1 signaling via SLC7A5/SLC3A2 transporter inhibition. nih.gov
PhenylalanineRegulates milk protein synthesis via the LAT1-mTOR signaling pathway in bovine mammary epithelial cells. mdpi.com
Tryptophan Depletion (in EBV-positive gastric cancer)Linked to hyperactivation of the mTOR/eIF4E pathway and production of W>F substitutants.

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